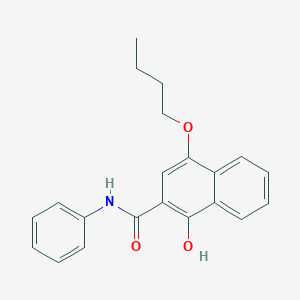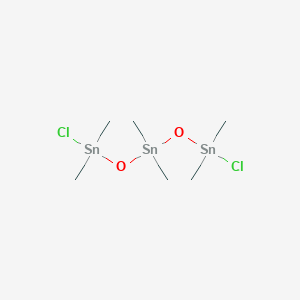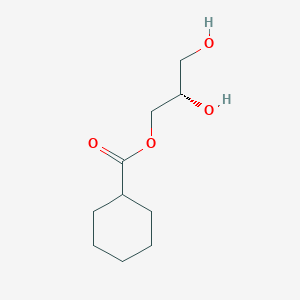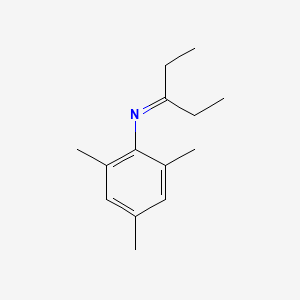![molecular formula C8H16O6S B14226902 Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-72-8](/img/structure/B14226902.png)
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a methanesulfonyl group, and an ester linkage, making it a versatile molecule for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate typically involves the esterification of 3-hydroxy-4-[(methanesulfonyl)oxy]butanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-[(methanesulfonyl)oxy]butanoate.
Reduction: Formation of 3-hydroxy-4-[(methanesulfonyl)oxy]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-hydroxy-4-(methylsulfanyl)butanoate: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Propan-2-yl 3-hydroxy-4-(methylthio)butanoate: Another similar compound with a methylthio group.
Uniqueness
Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
828276-72-8 |
|---|---|
Molecular Formula |
C8H16O6S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C8H16O6S/c1-6(2)14-8(10)4-7(9)5-13-15(3,11)12/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
NFORICDEKMJRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(COS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



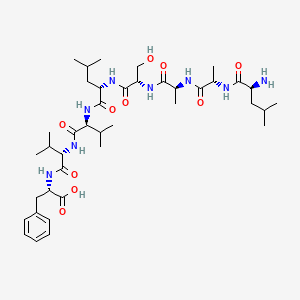
![N'-[(1R)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14226835.png)
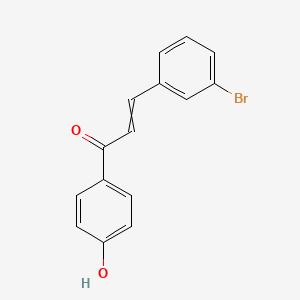
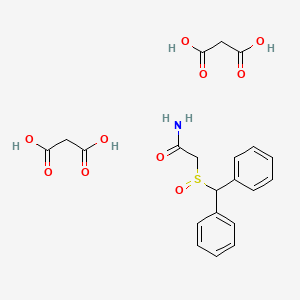

![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)

![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)

